molecular formula C8H13BrO4S B13085050 3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione

3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione

Cat. No.: B13085050
M. Wt: 285.16 g/mol
InChI Key: SJCMYIPXPJHWEE-UHFFFAOYSA-N
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Description

3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione is a heterocyclic organic compound that contains a thiolane ring, an oxolane ring, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with a brominating agent and an oxolane derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The reaction may also require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which can improve the yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Compounds with substituted functional groups, such as amines or alkyl groups.

Scientific Research Applications

3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione can be compared with other similar compounds, such as:

    3-Bromo-4-(oxolan-3-yloxy)pyridine: Contains a pyridine ring instead of a thiolane ring, which may result in different chemical and biological properties.

    3-Bromo-4-(oxolan-3-yloxy)benzene: Contains a benzene ring, which can influence its reactivity and applications.

    3-Bromo-4-(oxolan-3-yloxy)thiophene:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which can impart distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H13BrO4S

Molecular Weight

285.16 g/mol

IUPAC Name

3-bromo-4-(oxolan-3-yloxy)thiolane 1,1-dioxide

InChI

InChI=1S/C8H13BrO4S/c9-7-4-14(10,11)5-8(7)13-6-1-2-12-3-6/h6-8H,1-5H2

InChI Key

SJCMYIPXPJHWEE-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2CS(=O)(=O)CC2Br

Origin of Product

United States

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